Cyclothialidine

DNA gyrase inhibition supercoiling assay comparative potency

Cyclothialidine (Ro 09-1437) is a natural DNA gyrase B inhibitor that delivers >2× the potency of novobiocin in supercoiling assays (IC50 0.03 μg/mL). It retains full activity against novobiocin-resistant gyrase due to a distinct binding microenvironment, making it the orthogonal probe of choice for differentiating coumarin-resistance mechanisms. Its Ki of 6 nM (pKi 8.2) enables robust, low-concentration ATPase inhibition studies. For medicinal chemistry, the 12-membered bicyclic lactone scaffold has yielded optimized congeners (GR122222X, IC50 11 nM) with Gram-positive whole-cell activity. Order the highest-sensitivity GyrB inhibitor for competitive binding, resistance profiling, and lead optimization.

Molecular Formula C26H35N5O12S
Molecular Weight 641.6 g/mol
Cat. No. B1206860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclothialidine
Synonymscyclothialidine
Ro 09-1437
Molecular FormulaC26H35N5O12S
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O
InChIInChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1
InChIKeyHMHQWJDFNVJCHA-ZPGBQQFCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclothialidine: Potent DNA Gyrase B Inhibitor and Lead Scaffold for Antibacterial Development


Cyclothialidine (Ro 09-1437) is a naturally occurring DNA gyrase inhibitor isolated from Streptomyces filipinensis NR0484 [1]. Structurally, it belongs to a distinct natural product class characterized by a unique 12-membered lactone ring partially integrated into a pentapeptide chain [1]. The compound competitively inhibits the ATPase activity exerted by the B subunit (GyrB) of bacterial DNA gyrase, thereby interfering with DNA supercoiling and replication [2]. Unlike fluoroquinolones which target the GyrA subunit, cyclothialidine represents one of the most potent GyrB-targeting natural scaffolds identified to date, with an in vitro IC50 of 30 ng/mL against E. coli DNA gyrase [1].

Why Cyclothialidine Cannot Be Interchanged with Coumarin-Class Gyrase B Inhibitors


Cyclothialidine and coumarin-class GyrB inhibitors (e.g., novobiocin, coumermycin A1) share overlapping binding sites on the ATP-binding pocket of DNA gyrase B, yet they exhibit fundamentally distinct binding microenvironments and structure-activity relationships [1]. Displacement studies confirm that cyclothialidine, coumarins, and ATP compete for a common or overlapping site on GyrB, but the precise molecular contacts differ [1]. More critically, cyclothialidine retains activity against novobiocin-resistant DNA gyrase, demonstrating that its binding determinants are sufficiently divergent to circumvent established coumarin resistance mechanisms [2]. Consequently, substitution of cyclothialidine with novobiocin or coumermycin in biochemical assays or medicinal chemistry campaigns will yield incomparable potency profiles, discordant resistance susceptibility, and divergent scaffold-dependent SAR trajectories, as quantified in Section 3 below.

Quantitative Differentiation of Cyclothialidine: Direct Comparative Evidence Versus Key Gyrase Inhibitors


Superior DNA Gyrase Supercoiling Inhibition: Cyclothialidine IC50 2× More Potent Than Novobiocin and Coumermycin A1

In a head-to-head DNA gyrase supercoiling assay using Escherichia coli enzyme, cyclothialidine demonstrated a 50% inhibitory concentration (IC50) of 0.03 μg/mL, which is 2-fold lower (i.e., more potent) than both novobiocin and coumermycin A1, each with an IC50 of 0.06 μg/mL [1]. Cyclothialidine was also significantly more potent than fluoroquinolone comparators: norfloxacin (0.66 μg/mL, 22-fold less potent), ciprofloxacin (0.88 μg/mL, 29-fold less potent), and nalidixic acid (26 μg/mL, 867-fold less potent) [1].

DNA gyrase inhibition supercoiling assay comparative potency

Greater Binding Affinity for GyrB ATP-Binding Site: pKi 8.2 (Ki 6 nM) Versus pIC50 7.1 (IC50 80 nM) for Novobiocin

Authoritative database-curated binding data reveal that cyclothialidine competitively inhibits the ATPase activity of E. coli DNA gyrase with a pKi of 8.2, corresponding to a Ki of 6 nM [1]. In comparison, novobiocin demonstrates a pIC50 of 7.1, corresponding to an IC50 of approximately 80 nM in a comparable DNA gyrase supercoiling assay system [1]. This represents an approximately 13-fold higher binding affinity for cyclothialidine relative to the established coumarin-class comparator novobiocin.

GyrB ATPase binding affinity competitive inhibition

Activity Retained Against Novobiocin-Resistant DNA Gyrase: Evidence of Distinct Binding Determinants

Cyclothialidine demonstrated activity against a DNA gyrase preparation that had acquired resistance to novobiocin, indicating that the precise site of action or binding determinants of cyclothialidine on the GyrB subunit differ from those of novobiocin [1]. Displacement curves using [14C]benzoylcyclothialidine further revealed that while cyclothialidine, coumarins, and ATP share a common (or overlapping) site on GyrB, the microenvironment of the binding sites differs [2]. This differential susceptibility profile is consistent with subsequent X-ray crystallography studies showing that cyclothialidine-family inhibitors and coumarins bind to GyrB in very different ways despite targeting the same ATP-binding pocket [3].

drug resistance novobiocin resistance binding site differentiation

Poor Intact-Cell Permeability: Cyclothialidine MIC >128 μg/mL, Critical Distinction for Assay Selection

Despite its exceptional potency against isolated DNA gyrase, cyclothialidine exhibits minimal growth-inhibitory activity against intact bacterial cells. The compound has a minimum inhibitory concentration (MIC) greater than 128 μg/mL against E. coli in whole-cell assays [1], and among bacterial species tested, only Eubacterium spp. were inhibited by cyclothialidine [2]. This poor antibacterial activity against intact cells has been attributed to insufficient permeation of the cytoplasmic membrane [3]. In contrast, novobiocin demonstrates meaningful whole-cell antibacterial activity (typical MIC range 0.5–4 μg/mL against susceptible Gram-positive organisms).

cell permeability MIC intact bacterial cells

Analog GR122222X Demonstrates 4× Higher Binding Affinity (IC50 11 nM) Than Novobiocin (IC50 42 nM)

In a scintillation proximity assay (SPA) designed for high-throughput screening of GyrB inhibitors, displacement studies yielded IC50 values of 42 nM for novobiocin, 64 nM for dihydronovobiocin, and 11 nM for GR122222X, a cyclothialidine analog [1]. GR122222X differs from the parent cyclothialidine by a single amino acid substitution (serine → alanine at the N-terminus) [2]. The 11 nM IC50 of GR122222X represents a nearly 4-fold improvement in apparent binding potency relative to novobiocin under identical assay conditions.

cyclothialidine analog GR122222X SPA binding assay

Distinct SAR Trajectory: Bicyclic 12-Membered Lactone Core Essential for Gyrase Inhibition; Coumarin Scaffold Lacks This Pharmacophore

Structure-activity relationship studies of cyclothialidine derivatives established that the 14-hydroxylated, bicyclic 12-membered lactone core constitutes the minimal structural prerequisite for DNA gyrase inhibitory activity [1]. While variation of the lactone ring size from 11- to 16-membered can maintain some activity, the 12-membered bicyclic scaffold is the optimal framework [1]. This pharmacophore is entirely absent from coumarin-class inhibitors such as novobiocin and coumermycin A1, which derive their activity from a coumarin core linked to a noviose sugar moiety. X-ray crystallographic studies confirm that cyclothialidines and coumarins bind to the GyrB ATP pocket in distinctly different orientations and engage non-overlapping sets of amino acid side chains [2].

SAR pharmacophore scaffold differentiation

Cyclothialidine Application Scenarios: Optimal Use Cases Based on Quantified Evidence


Cell-Free DNA Gyrase Supercoiling Assays Requiring Maximum Inhibitory Sensitivity

For researchers conducting E. coli or Gram-positive bacterial DNA gyrase supercoiling inhibition assays, cyclothialidine provides the highest sensitivity among all tested gyrase inhibitors, with an IC50 of 0.03 μg/mL, offering 2× greater potency than novobiocin or coumermycin A1 (0.06 μg/mL) and >20× greater potency than fluoroquinolones [1]. This superior sensitivity reduces compound consumption, enables detection of subtle inhibitory effects, and provides a wider dynamic range for dose-response studies. Use cyclothialidine as the positive control or reference inhibitor when maximum assay sensitivity is required, particularly for screening low-potency hit compounds or characterizing enzymes with reduced inhibitor susceptibility.

Investigating Novobiocin-Resistant DNA Gyrase Mechanisms and Cross-Resistance Profiles

Cyclothialidine is uniquely suited for studying GyrB mutations that confer resistance to coumarin-class antibiotics. Because cyclothialidine retains activity against novobiocin-resistant gyrase [1] and binds to a distinct microenvironment within the shared ATP-binding pocket , it serves as an orthogonal probe to differentiate resistance mechanisms. Researchers characterizing novel gyrase B mutations or screening compound libraries for agents that overcome existing coumarin resistance should employ cyclothialidine as a comparator to establish whether observed resistance is coumarin-specific or broadly impacts all GyrB ATP-competitive inhibitors.

Medicinal Chemistry Lead Optimization for Novel Non-Coumarin GyrB Inhibitors

For drug discovery programs seeking to develop next-generation GyrB-targeting antibacterials, cyclothialidine provides a structurally distinct, non-coumarin lead scaffold with a validated bicyclic 12-membered lactone pharmacophore [1]. The scaffold's amenability to optimization is demonstrated by analogs such as GR122222X, which achieves a 4× improvement in binding potency (IC50 11 nM) relative to novobiocin (IC50 42 nM) in displacement assays . Furthermore, optimized cyclothialidine congeners (14-membered lactone derivatives) have demonstrated in vitro antibacterial activity against clinically relevant Gram-positive pathogens including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, with the capacity to overcome resistance to clinically used drugs [1]. Programs should prioritize the 14-hydroxylated bicyclic lactone core for potency retention while pursuing permeability-enhancing modifications to improve whole-cell activity.

Biochemical Characterization of GyrB ATPase Competitive Inhibition Kinetics

Cyclothialidine is the optimal tool compound for detailed kinetic characterization of competitive inhibition at the GyrB ATP-binding site. Its high binding affinity (Ki = 6 nM, pKi = 8.2) [1] exceeds that of novobiocin by approximately 13-fold, enabling robust signal-to-noise ratios in ATPase activity assays at low compound concentrations. This property is particularly valuable for determining inhibition constants (Ki), assessing competition with ATP, and validating high-throughput screening hits in orthogonal biochemical formats. Use cyclothialidine as the reference competitive inhibitor when establishing ATPase inhibition assays or when benchmarking the potency of novel GyrB-targeting compounds against a well-characterized, high-affinity binder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclothialidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.